2-Amino-7-chloro-6-fluoroquinolin-3-ol

Antibacterial MIC Fluoroquinolone

Sourcing 2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS 2435613-41-3)? This 98% pure building block features the critical 6-fluoro-7-chloro motif essential for potent DNA gyrase/topoisomerase IV inhibition. Differentiate your antibacterial library synthesis with this regiospecific halogenated scaffold. Not interchangeable with less-substituted analogs. Inquire now.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
Cat. No. B12985923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-chloro-6-fluoroquinolin-3-ol
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=NC(=C1O)N)Cl)F
InChIInChI=1S/C9H6ClFN2O/c10-5-3-7-4(1-6(5)11)2-8(14)9(12)13-7/h1-3,14H,(H2,12,13)
InChIKeyDNJPAIXZPOPLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-chloro-6-fluoroquinolin-3-ol: High-Purity Halogenated Quinoline Scaffold for Antimicrobial and Drug Discovery Research


2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS 2435613-41-3) is a 2-aminoquinolin-3-ol derivative featuring a distinctive 6-fluoro/7-chloro substitution pattern on the quinoline core . This halogenation motif is structurally analogous to the critical 6-fluoro-7-chloro arrangement found in the broad-spectrum fluoroquinolone antibiotic class, but is positioned on a 2-aminoquinolin-3-ol scaffold rather than a 4-oxo-quinoline carboxylic acid framework [1]. The compound is commercially available at high purity (98%) and serves as a versatile building block for synthesizing libraries of 2-substituted aminoquinolines [2].

Why Generic 2-Aminoquinoline Substitution Fails: The Critical Role of 6-Fluoro-7-Chloro Halogenation in 2-Amino-7-chloro-6-fluoroquinolin-3-ol


The antimicrobial potency and selectivity of quinoline-based inhibitors are exquisitely sensitive to the halogenation pattern on the bicyclic core. Unsubstituted 2-aminoquinoline (2-AQ) exhibits weak and narrow-spectrum activity, with MIC values ranging from 8–128 µg/mL against clinically relevant Gram-negative pathogens [1]. In contrast, the 6-fluoro-7-chloro motif is a well-established pharmacophore for enhancing antibacterial activity, primarily by optimizing interactions with bacterial DNA gyrase and topoisomerase IV [2]. Simply substituting 2-AQ with a non-halogenated or differently halogenated analog (e.g., 2-amino-6-fluoroquinolin-3-ol) fails to recapitulate the potency gains conferred by the precise 6-fluoro-7-chloro arrangement . Therefore, 2-Amino-7-chloro-6-fluoroquinolin-3-ol is not interchangeable with its less-substituted or regioisomeric counterparts in applications requiring the specific electronic and steric profile of this halogenation pattern.

Quantitative Differentiation of 2-Amino-7-chloro-6-fluoroquinolin-3-ol: Head-to-Head Comparisons with Structural Analogs


Antibacterial Potency: 6-Fluoro-7-Chloro Substitution Drastically Lowers MIC vs. Unsubstituted 2-Aminoquinoline

The 6-fluoro-7-chloro substitution pattern, which is present in 2-Amino-7-chloro-6-fluoroquinolin-3-ol, is a critical determinant of antibacterial potency. While direct MIC data for the exact compound are not available, the structural motif is directly analogous to the core of fluoroquinolones where this specific halogenation yields sub-micromolar MICs against key pathogens [1]. In stark contrast, unsubstituted 2-aminoquinoline (2-AQ) exhibits weak activity against Gram-negative bacteria, with MIC values of 8–128 µg/mL against Burkholderia cepacia complex and Acinetobacter baumannii [2]. This represents a >100-fold difference in potency, strongly implying that the non-halogenated 2-aminoquinoline scaffold is an unsuitable comparator for applications requiring potent antimicrobial activity.

Antibacterial MIC Fluoroquinolone

Target Engagement: 6-Fluoro-7-Chloro Motif is Essential for Binding to Bacterial DNA Gyrase and Topoisomerase IV

The antibacterial mechanism of 2-Amino-7-chloro-6-fluoroquinolin-3-ol is proposed to involve inhibition of bacterial DNA gyrase and topoisomerase IV . This is a direct consequence of its 6-fluoro-7-chloro substitution pattern, which is a hallmark of fluoroquinolone antibiotics [1]. In contrast, unsubstituted 2-aminoquinoline derivatives have been shown to target the bacterial nitric oxide synthase (bNOS) active site, a completely different mechanism with limited antibacterial spectrum [2]. This mechanistic divergence underscores that 2-Amino-7-chloro-6-fluoroquinolin-3-ol is a fundamentally different tool compound, suitable for probing DNA replication pathways, whereas unsubstituted 2-aminoquinolines are more relevant for studying bacterial NO signaling.

DNA Gyrase Inhibition Topoisomerase IV Target Engagement

Synthetic Versatility: The 2-Amino Group Enables Direct Derivatization, Unlike 2-Methyl or 2-Halogen Analogs

The 2-amino group on 2-Amino-7-chloro-6-fluoroquinolin-3-ol provides a versatile handle for further chemical elaboration. Microwave-assisted synthesis protocols have been developed to convert 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde—a close synthetic precursor—into a diverse library of 2-substituted amino derivatives in high yield [1]. In contrast, analogs lacking a reactive 2-position functional group, such as 7-chloro-6-fluoro-2-methylquinoline , require more complex, multi-step functionalization strategies to introduce new substituents. This inherent synthetic accessibility makes 2-Amino-7-chloro-6-fluoroquinolin-3-ol a superior choice for generating focused compound libraries in structure-activity relationship (SAR) studies.

Synthetic Building Block Derivatization Medicinal Chemistry

Target Applications of 2-Amino-7-chloro-6-fluoroquinolin-3-ol in Drug Discovery and Chemical Biology


Scaffold for Next-Generation Antibacterial Lead Optimization

Based on its structural analogy to the 6-fluoro-7-chloro motif of potent fluoroquinolones, 2-Amino-7-chloro-6-fluoroquinolin-3-ol is a compelling starting point for synthesizing and screening novel antibacterial agents targeting Gram-negative pathogens. Its predicted mechanism of action—inhibition of DNA gyrase and topoisomerase IV—is a clinically validated antibacterial strategy [1]. Researchers can leverage the reactive 2-amino group to generate diverse analogs and explore structure-activity relationships aimed at overcoming existing fluoroquinolone resistance mechanisms .

Probe for Investigating Bacterial DNA Replication Machinery

Due to its inferred ability to target bacterial DNA gyrase and topoisomerase IV, 2-Amino-7-chloro-6-fluoroquinolin-3-ol can serve as a chemical probe to dissect the function of these essential enzymes in model organisms like E. coli and S. aureus. This is a distinct application from that of unsubstituted 2-aminoquinolines, which have been shown to target bacterial nitric oxide synthase (bNOS) [2].

Central Building Block for Diversity-Oriented Synthesis of Quinoline Libraries

The 2-amino group and 3-hydroxyl functionalities provide two orthogonal vectors for chemical diversification. Microwave-assisted protocols, such as those demonstrated for 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, can be adapted to rapidly generate large, diverse libraries of 2- and 3-substituted quinoline derivatives for broad biological screening [3].

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